molecular formula C10H14N2O B13082918 3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one

3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13082918
M. Wt: 178.23 g/mol
InChI Key: VQBSBBPOJVQWHU-UHFFFAOYSA-N
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Description

3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a cyclopropyl group, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl ethylamine and pyridine derivatives.

    Cyclization Reaction: The key step involves the cyclization of the intermediate compounds to form the dihydropyridinone ring. This can be achieved through a series of condensation reactions under controlled conditions.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Solvents: Selecting appropriate solvents to facilitate the reactions and improve product isolation.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential biological activities. It may act as an enzyme inhibitor or receptor ligand, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may have applications in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one: This compound has a similar structure but differs in the position of the amino group and the degree of saturation in the pyridine ring.

    3-Amino-1-(2-cyclopropylethyl)-1,2,3,4-tetrahydropyridin-2-one: This compound has a fully saturated pyridine ring, which may affect its reactivity and biological activity.

Uniqueness

3-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-amino-1-(2-cyclopropylethyl)pyridin-2-one

InChI

InChI=1S/C10H14N2O/c11-9-2-1-6-12(10(9)13)7-5-8-3-4-8/h1-2,6,8H,3-5,7,11H2

InChI Key

VQBSBBPOJVQWHU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCN2C=CC=C(C2=O)N

Origin of Product

United States

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